molecular formula C17H15BrFNO3 B2757008 4-(2-bromo-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396869-12-7

4-(2-bromo-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2757008
CAS No.: 1396869-12-7
M. Wt: 380.213
InChI Key: CWVWVGQLWFBDBO-UHFFFAOYSA-N
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Description

4-(2-bromo-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H15BrFNO3 and its molecular weight is 380.213. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A practical method of synthesizing orally active antagonists involves compounds with structural similarities, highlighting innovative synthetic strategies that could be applicable to the target compound. For instance, the synthesis of CCR5 antagonists involves complex intramolecular reactions and the Suzuki−Miyaura reaction, offering insights into potential synthetic pathways that might be relevant (Ikemoto et al., 2005).

Biological Activities

The search for novel antimicrobial agents has led to the design and synthesis of compounds with fluorophenyl groups, similar to the target compound, demonstrating significant antimicrobial activity. This suggests potential biological applications of related compounds in combating microbial resistance (Dofe et al., 2016).

Antioxidant Properties

Compounds derived from marine sources, such as bromophenols with structural similarities to the target compound, have shown potent antioxidant activities. These findings support the exploration of similar compounds for their potential as natural antioxidants, which could have implications for food preservation and health (Li et al., 2011).

Crystal Structure and Molecular Docking

The crystal structure analysis of related compounds provides a foundation for understanding the physicochemical properties and potential interactions with biological targets. For example, studies on the crystal structure and activity evaluation of benzoxepin derivatives as protein-tyrosine kinase inhibitors offer valuable insights into the drug design process, potentially relevant to compounds with similar structural features (Li et al., 2017).

Properties

IUPAC Name

4-(2-bromo-4-fluorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3/c1-10-17(21)20(14-7-6-12(19)8-13(14)18)9-11-4-3-5-15(22-2)16(11)23-10/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVWVGQLWFBDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.